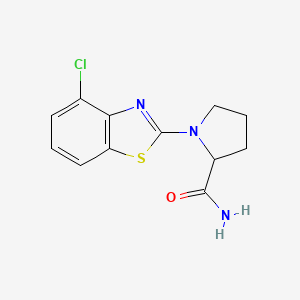

![molecular formula C13H22N4O2S2 B6444714 N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640968-64-3](/img/structure/B6444714.png)

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound known for its potential applications in various scientific research fields. This compound integrates a cyclopropanesulfonamide moiety with a piperidine ring substituted with a thiadiazol group, enhancing its chemical versatility and reactivity.

Mécanisme D'action

Target of Action

The primary target of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, which can have various effects on neurological function .

Mode of Action

This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the brain .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, pain response, learning, and memory. Therefore, the inhibition of AChE can have significant effects on these functions .

Pharmacokinetics

It’s known that the compound significantly inhibits the activity of ache in the brain but has little effect on the activity of ache in the intestine .

Result of Action

The result of the action of this compound is an increase in the concentration of acetylcholine in the brain. This can lead to improved cognitive function, as acetylcholine is involved in learning and memory. It can also cause side effects, such as muscle weakness and bradycardia, due to increased acetylcholine levels in the peripheral nervous system .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide generally involves multi-step organic synthesis. Key steps include the cyclopropanation of a sulfonamide precursor and subsequent formation of the piperidine ring.

Initial Step: : Reaction of cyclopropanesulfonamide with appropriate halides under basic conditions.

Thiadiazole Formation: : Reacting the intermediate with thiadiazole precursors such as isopropyl thiosemicarbazide, followed by oxidation.

Piperidine Ring Construction: : The final piperidine ring assembly may involve cyclization reactions under high-temperature conditions or using strong acids as catalysts.

Industrial Production Methods: : Industrial synthesis might streamline these steps using continuous flow chemistry techniques, ensuring higher yields and purity of the final product. Catalysts and optimized conditions are essential for large-scale production.

Analyse Des Réactions Chimiques

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo several types of chemical reactions:

Oxidation: : It can be oxidized to form sulfoxides or sulfones using agents like m-chloroperbenzoic acid.

Reduction: : Reductive conditions (e.g., hydrogenation) could potentially reduce the thiadiazole moiety to more simplified forms.

Substitution Reactions: : The compound can participate in nucleophilic substitution, especially at the sulfonamide group, forming various derivatives.

Common Reagents and Conditions: : Typical reagents include oxidants (e.g., permanganates), reductants (e.g., hydrogen gas with palladium catalysts), and nucleophiles (e.g., amines).

Major Products: : The major products formed from these reactions can vary but generally include:

Sulfone and sulfoxide derivatives from oxidation.

Reduced thiadiazole analogs from reduction.

Substituted piperidine-sulfonamides from nucleophilic substitution.

Applications De Recherche Scientifique

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide has numerous applications:

Chemistry: : Used as a building block in the synthesis of complex organic molecules.

Biology: : Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: : Possible applications in drug discovery, particularly as an inhibitor of specific protein targets.

Industry: : Employed in the development of new materials and chemical processes, particularly in the creation of novel polymers and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar compounds include various piperidine-sulfonamide derivatives and thiadiazole-containing molecules. What sets N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide apart is its unique combination of a cyclopropanesulfonamide moiety with the piperidine-thiadiazole structure.

Similar Compounds

N-{1-[5-(ethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

N-{1-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

These comparisons highlight the nuances and specific chemical properties that make the compound under discussion unique in its class.

Propriétés

IUPAC Name |

N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S2/c1-9(2)12-14-15-13(20-12)17-7-3-4-10(8-17)16-21(18,19)11-5-6-11/h9-11,16H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDROIIRTZWYJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B6444658.png)

![1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444664.png)

![4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6444672.png)

![1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444683.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine](/img/structure/B6444688.png)

![3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444694.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6444701.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6444720.png)

![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444736.png)

![2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444739.png)

![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6444743.png)

![3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6444747.png)